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Description
2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, built around a 2-aminothiazole core functionalized with acetamide and sulfonamide groups. This structural motif is prevalent in the development of novel enzyme inhibitors . Compounds featuring the 2-aminothiazole scaffold have demonstrated a wide range of pharmacological activities in research settings, including antimicrobial, anti-inflammatory, and antiproliferative effects . Specifically, related 2-aminothiazole sulfonamide derivatives have been identified as potent inhibitors of enzymes like urease, with IC50 values reported in the micromolar range (14.06 to 20.21 μM) in studies against Jack bean and Bacillus Pasteurii urease . Similarly, acetamide-sulfonamide-containing molecular scaffolds have shown compelling antiurease activity, functioning through a competitive mode of inhibition, which makes them valuable tools for probing enzyme function and mechanism . The incorporation of the sulfonamide group is a strategic choice in drug design, as this moiety is known to contribute to the binding affinity and specificity of enzyme inhibitors . In silico analyses of analogous structures predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation (Log Kp ~ -5.83 to -6.54 cm/s) . These computational models also suggest that such compounds are generally non-permeant to the blood-brain barrier and exhibit minimal toxicity profiles, indicating a promising starting point for further investigative biology . This compound is intended for research purposes only, specifically for in vitro biochemical assays and target-based screening programs. It is not intended for diagnostic or therapeutic applications.
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